
2,4-diamino-3-methyl-4H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-3-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-3-methyl-4H-imidazol-5-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles . Another method involves a one-pot three-component reaction using a manganese complex as a heterogeneous catalyst. This method is efficient and allows for the inclusion of various substituents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Diamino-3-methyl-4H-imidazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with lower oxidation states.
科学的研究の応用
2,4-Diamino-3-methyl-4H-imidazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts
作用機序
The mechanism of action of 2,4-diamino-3-methyl-4H-imidazol-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2,4-Diamino-3-methyl-4H-imidazol-5-one can be compared with other similar compounds, such as:
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Methylideneimidazole-5-one: This compound is a prosthetic group in certain enzymes and has unique catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
特性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
2,4-diamino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-8-2(5)3(9)7-4(8)6/h2H,5H2,1H3,(H2,6,7,9) |
InChIキー |
LSBFQZGHHKMAFX-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(=O)N=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
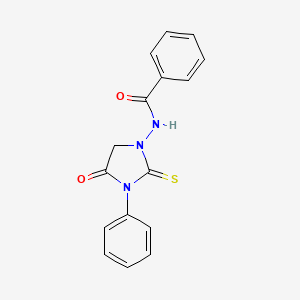

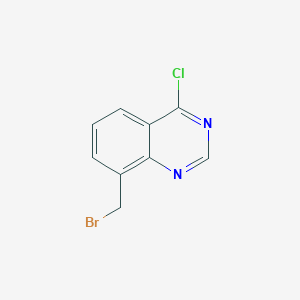

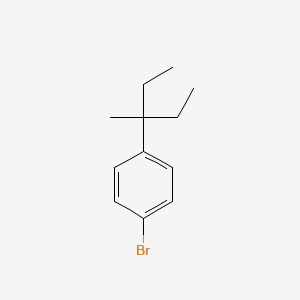
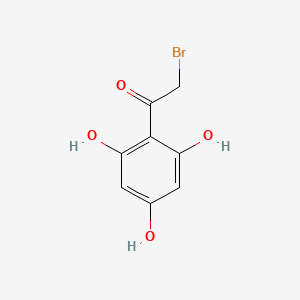
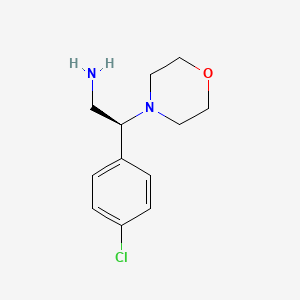
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)



![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
